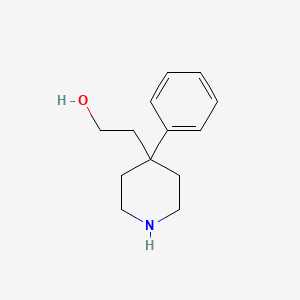

2-(4-Phenylpiperidin-4-YL)ethanol

Description

Structure

3D Structure

Properties

CAS No. |

189877-03-0 |

|---|---|

Molecular Formula |

C13H19NO |

Molecular Weight |

205.30 g/mol |

IUPAC Name |

2-(4-phenylpiperidin-4-yl)ethanol |

InChI |

InChI=1S/C13H19NO/c15-11-8-13(6-9-14-10-7-13)12-4-2-1-3-5-12/h1-5,14-15H,6-11H2 |

InChI Key |

SUUWMCLZSHOEGV-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1(CCO)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Phenylpiperidin 4 Yl Ethanol

Retrosynthetic Analysis and Key Disconnections for the 2-(4-Phenylpiperidin-4-YL)ethanol Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For this compound, several key disconnections can be identified, paving the way for various synthetic strategies.

The primary disconnections for the this compound scaffold are:

C-C Bond Disconnection: The bond between the piperidine (B6355638) ring and the ethanol (B145695) side chain can be disconnected. This leads to a 4-phenylpiperidine (B165713) synthon and a two-carbon synthon, which can be derived from reagents like ethylene (B1197577) oxide or a protected 2-haloethanol.

C-N Bond Disconnection: Disconnecting the C-N bonds of the piperidine ring suggests the formation of the ring through cyclization. This approach often involves a precursor with a linear carbon chain containing the phenyl group and the eventual ethanol side chain, which then undergoes intramolecular cyclization with an amine source.

Disconnection of the Phenyl Group: The bond between the phenyl group and the piperidine ring can be disconnected, suggesting the addition of a phenyl group to a pre-formed piperidine ring, often via an organometallic reagent.

These disconnections form the basis for the synthetic pathways discussed in the following sections.

Classical Multi-Step Synthetic Pathways

Classical synthetic routes to this compound often involve multi-step sequences that have been well-established in organic chemistry.

Approaches Utilizing Nitrile Precursors and Organometallic Reagents

This approach typically involves the synthesis of a nitrile intermediate, which is then converted to the final product. A plausible route begins with a protected 4-piperidone (B1582916).

First, a Grignard reaction between a protected 4-piperidone and phenylmagnesium bromide introduces the phenyl group at the 4-position, yielding a tertiary alcohol. This alcohol can then be dehydrated to form an alkene, followed by hydroboration-oxidation to introduce a hydroxyl group at the less substituted carbon, which can then be converted to a nitrile. A more direct approach involves the addition of a lithiated acetonitrile (B52724) to the protected 4-piperidone, directly forming a β-hydroxynitrile. The nitrile group is then reduced to an amine, which can be subsequently converted to the alcohol, or more commonly, the nitrile is hydrolyzed to a carboxylic acid, which is then reduced to the alcohol.

A key intermediate in many of these routes is 4-phenyl-4-piperidinecarbonitrile. This can be synthesized and then reduced to the target alcohol.

Table 1: Synthesis of this compound via Nitrile Precursor

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Cyanation of 4-phenyl-4-hydroxypiperidine | NaCN, acid | 4-phenyl-4-piperidinecarbonitrile |

| 2 | Reduction of Nitrile | LiAlH₄, followed by aqueous workup | This compound |

Reductive Amination Strategies for Piperidine Ring Formation

Reductive amination is a powerful method for the formation of amines and can be employed to construct the piperidine ring. This strategy typically involves the reaction of a dicarbonyl compound with an amine, followed by in situ reduction of the resulting imine or enamine.

For the synthesis of this compound, a suitable 1,5-dicarbonyl precursor bearing the phenyl and a protected hydroxyethyl (B10761427) group at the appropriate position can be cyclized with ammonia (B1221849) or a primary amine, followed by reduction. The reducing agent is crucial and can range from sodium borohydride (B1222165) to catalytic hydrogenation.

Table 2: Reductive Amination for Piperidine Synthesis

| Precursor | Amine Source | Reducing Agent | Product |

| 1-phenyl-1,5-pentanedial derivative | Ammonia | NaBH₃CN | 4-phenylpiperidine derivative |

| Glutaraldehyde derivative | Benzylamine | H₂, Pd/C | N-benzyl-4-phenylpiperidine derivative |

Cyclization Reactions for Constructing the Piperidine Framework

Various intramolecular cyclization reactions can be utilized to form the piperidine ring of this compound. One common method is the Dieckmann condensation of a suitably substituted diester, followed by hydrolysis, decarboxylation, and further functional group manipulations.

Another approach is the aza-Michael addition, where an amine adds to an α,β-unsaturated ester or ketone in an intramolecular fashion to form the piperidine ring. The starting materials for these cyclizations are typically linear chains that are assembled through standard organic reactions. For instance, a phenyl-substituted acceptor can be reacted with a donor containing the future ethanol side chain.

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods. These often involve the use of catalysts to improve reaction rates, selectivity, and atom economy.

Catalytic Methods for Enhanced Efficiency (e.g., Transition Metal Catalysis)

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex molecules like this compound. mdpi.com Catalytic hydrogenation of substituted pyridines is a common method for producing piperidines. mdpi.comresearchgate.netnih.govacs.orgasianpubs.org For instance, a suitably substituted pyridine (B92270) can be hydrogenated using catalysts such as rhodium on carbon or platinum oxide to yield the corresponding piperidine. nih.govasianpubs.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, can be used to introduce the phenyl group onto a pre-existing piperidine scaffold. Furthermore, modern catalytic methods for C-H activation could potentially be employed to directly functionalize the piperidine ring, offering a more atom-economical approach.

Rhodium-catalyzed reductive transamination of pyridinium (B92312) salts has also been described as a method to access N-aryl piperidines, which could be adapted for the synthesis of precursors to the target molecule. asianpubs.org

Table 3: Catalytic Approaches to 4-Phenylpiperidine Derivatives

| Reaction Type | Catalyst | Substrates | Product |

| Catalytic Hydrogenation | Rh/C | 4-Phenylpyridine derivative | 4-Phenylpiperidine derivative |

| Suzuki Coupling | Pd(PPh₃)₄ | 4-Halopiperidine derivative, Phenylboronic acid | 4-Phenylpiperidine derivative |

Green Chemistry Principles in Synthesis Design

The integration of green chemistry principles into the synthesis of piperidine-containing compounds is a growing area of focus, aimed at reducing the environmental impact of chemical processes. Key strategies include the use of environmentally benign solvents and solvent-free reaction conditions.

Aqueous Media and Green Solvents: The use of ethanol as a solvent is a prominent green chemistry approach in the synthesis of related piperazine (B1678402) and piperidine compounds. mdpi.comresearchgate.net Ethanol is considered a green solvent due to its low toxicity, biodegradability, and derivation from renewable resources. researchgate.net For instance, syntheses of piperazine derivatives have been successfully carried out in ethanol, which is noted for being part of a water and dioxygen insensitive reaction system that simplifies the purification process. mdpi.comresearchgate.net Research on the synthesis of other heterocyclic compounds has shown that polar protic solvents like water, ethanol, and methanol (B129727) can stabilize ionic intermediates and lead to better yields compared to some aprotic solvents. researchgate.net In some multi-component reactions, refluxing in ethanol has proven to be the most effective condition, yielding significantly higher product amounts compared to other solvents like water, acetonitrile, or THF. researchgate.net

Another advanced green solvent strategy involves the use of Deep Eutectic Solvents (DES). A DES comprising glucose and urea (B33335) has been effectively used as a reaction medium for synthesizing piperidin-4-one derivatives, which share the core piperidine scaffold. researchgate.netasianpubs.org This method is highlighted as an environmentally safe synthetic route because the glucose-urea DES avoids the use of harmful organic pollutants. researchgate.netasianpubs.org

Solvent-Free Systems: Solvent-free synthesis represents another key green chemistry principle. The direct esterification of carboxylic acids with alcohols mediated by lipase (B570770) in a solvent-free system has been demonstrated for the production of aroma esters, showcasing a method with a low E-factor (Environmental factor) and high mass intensity, indicating its suitability for industrial application under green chemistry principles. rsc.org Such enzymatic and solvent-free approaches could potentially be adapted for steps in the synthesis of this compound.

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous processing, offers significant advantages for the synthesis of active pharmaceutical ingredients (APIs), including improved safety, consistency, and scalability. mdpi.comnih.gov While specific flow synthesis protocols for this compound are not detailed in the reviewed literature, the application of this technology to structurally related molecules demonstrates its feasibility and potential benefits.

Continuous-flow systems, often using reactors made of PFA or stainless-steel coils, allow for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com For example, the flow synthesis of imatinib, which involves a piperazine ring, was achieved in a three-step sequence with a total residence time of 48 minutes, showcasing the efficiency of this approach. mdpi.com Such multi-step, telescoped processes minimize manual handling and can incorporate in-line purification steps, for instance, using packed beds of dry silica (B1680970) gel to quench reactions and remove byproducts. thieme-connect.de

The synthesis of other APIs has utilized various reactor types, including the H-Cube Pro® for hydrogenation steps, which could be relevant for the reduction of a pyridine precursor to the piperidine ring found in this compound. nih.govnih.gov The ability to operate at high temperatures and pressures in a controlled manner within a flow reactor can accelerate reactions and improve yields, as seen in syntheses performed at 150-200 °C. mdpi.comnih.gov This technology circumvents the challenges associated with scaling up batch reactions, offering a pathway to safer and more efficient large-scale production. nih.gov

Optimization of Reaction Parameters and Process Scale-Up Considerations

The successful transition from laboratory-scale synthesis to industrial production hinges on the careful optimization of reaction parameters and robust process scale-up strategies. This involves a systematic study of how variables influence reaction outcomes to maximize yield and purity while ensuring economic viability and safety.

Effects of Temperature, Pressure, and Catalyst Loading

Temperature, pressure, and catalyst performance are critical parameters in the synthesis of piperidine compounds, particularly in hydrogenation steps used to form the piperidine ring from a pyridine precursor. google.com

Temperature: Reaction temperature significantly influences both reaction rate and selectivity. In the synthesis of related heterocyclic compounds, elevating the temperature from room temperature to reflux conditions has been shown to dramatically increase product yield. researchgate.net However, an excessive increase in temperature can also lead to the formation of byproducts. nih.gov For certain reactions involving piperidine derivatives, optimal temperature ranges have been identified, such as 60-80 °C or 50-108 °C, to achieve higher yields. google.com Optimization studies for related compounds have found that 100 °C is an ideal temperature, with higher temperatures (e.g., 120 °C) offering no significant advantage and lower temperatures (e.g., 80 °C) resulting in slightly reduced yields. researchgate.net

Pressure: In catalytic hydrogenation processes, hydrogen pressure is a key variable. The reduction of 2-pyridineethanol to 2-piperidineethanol, a key structural component, is typically conducted under pressure. google.com Low-pressure hydrogenations have been carried out at 500 psi, while other processes may utilize higher pressures to ensure the reaction proceeds to completion. google.com

Catalyst Loading and Selection: The choice of catalyst and its loading are crucial for efficient hydrogenation. Noble metal catalysts such as ruthenium, palladium, or platinum are commonly used. google.com Studies on the hydrogenation of 2-pyridineethanol have shown that ruthenium on carbon is an effective catalyst. google.com The performance and longevity of the catalyst are vital for process scale-up. Catalyst regeneration and reuse are important considerations for both economic and green chemistry reasons, with methods developed to "pickle" the catalyst between runs to maintain high activity. google.com

Solvent Screening and Reaction Medium Selection

The choice of solvent is paramount as it can affect reaction rates, yields, and the ease of product purification. Solvent screening is a fundamental step in optimizing a synthetic route.

A variety of solvents are typically screened to find the optimal medium. In the synthesis of imidazole (B134444) derivatives, for example, ethanol was found to give a superior yield (82%) at reflux compared to water (10%), acetonitrile (13%), DMF (30%), THF (15%), and methanol (25%). researchgate.net This highlights the profound impact the solvent can have on the reaction outcome. For the synthesis of piperazine derivatives, a similar screening process identified ethanol as the optimal solvent over options like a water/ethanol mixture, pure water, DMF, or DMSO, with Cs₂CO₃ as the base. researchgate.net Polar protic solvents are often favored for their ability to stabilize charged intermediates that may form during the reaction. researchgate.net

The following table summarizes the effect of different solvents on the yield of a related heterocyclic synthesis, demonstrating the importance of solvent screening.

| Solvent | Temperature | Yield | Reference |

| Water | Reflux | 10% | researchgate.net |

| Acetonitrile | Reflux | 13% | researchgate.net |

| N,N-dimethylformamide (DMF) | Reflux | 30% | researchgate.net |

| Tetrahydrofuran (THF) | Reflux | 15% | researchgate.net |

| Methanol | Reflux | 25% | researchgate.net |

| Ethanol | Reflux | 82% | researchgate.net |

| Ethanol/Water (7:3) | 100 °C | 55% | researchgate.net |

| Water | 100 °C | Trace | researchgate.net |

| Methanol | 100 °C | 75% | researchgate.net |

| N,N-dimethylformamide (DMF) | 100 °C | None | researchgate.net |

| Dimethyl sulfoxide (B87167) (DMSO) | 100 °C | None | researchgate.net |

Strategies for Maximizing Yields and Purity

Maximizing the yield and purity of the final product is the ultimate goal of process optimization. This involves a multi-faceted approach that considers all aspects of the reaction.

Reaction Time and Reagent Stoichiometry: Optimizing the reaction time is crucial; insufficient time leads to incomplete conversion, while excessively long periods can promote the formation of degradation products and may not improve the yield. researchgate.netresearchgate.net For example, in one synthesis, a 3-hour reaction time was found to be optimal. researchgate.net The molar ratio of reactants and reagents, such as the base, is also a key factor to be optimized. researchgate.net

Catalyst and Base Selection: As discussed, the right catalyst is fundamental for hydrogenation steps. google.com In other reaction types, the choice of base can significantly impact the yield. Studies have shown that an inorganic base like cesium carbonate (Cs₂CO₃) can provide much higher yields (90%) compared to other bases like K₂CO₃ (73%), Na₂CO₃ (57%), or KOH (35%). researchgate.net

Purification Methods: The final step in ensuring high purity is the purification process. Common methods for piperidine compounds include distillation of the filtrate after catalyst removal or crystallization from a suitable solvent like ethanol. google.comgoogle.com Acid-base extraction is another powerful technique for purifying amine-containing compounds by separating them from neutral or acidic impurities. nih.gov The selection of an appropriate crystallization solvent is critical for obtaining a specific, stable polymorphic form of the final product. google.com

Advanced Spectroscopic and Structural Elucidation Studies of 2 4 Phenylpiperidin 4 Yl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy serves as a cornerstone for the definitive structural assignment of 2-(4-Phenylpiperidin-4-YL)ethanol, offering precise insights into its atomic framework.

High-Resolution 1H and 13C NMR Analysis of Chemical Shifts and Coupling Constants

The one-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ) are indicative of the electronic environment, while coupling constants (J) reveal the connectivity between neighboring nuclei.

In the ¹H NMR spectrum, the aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (δ 7.20-7.40 ppm). The protons of the ethanol (B145695) sidechain, specifically the methylene (B1212753) group adjacent to the hydroxyl (-CH₂OH), are observed around δ 3.70 ppm, while the other methylene group (-CH₂-) attached to the piperidine (B6355638) ring resonates at approximately δ 1.80 ppm. The piperidine ring protons show complex multiplets in the range of δ 1.50-3.20 ppm.

The ¹³C NMR spectrum corroborates the structure, with the quaternary carbon of the phenyl ring attached to the piperidine ring appearing around δ 145 ppm and the other aromatic carbons resonating between δ 126-129 ppm. The carbon of the piperidine ring bearing the phenyl and ethanol substituents (C4) is found at approximately δ 43 ppm. The carbons of the ethanol sidechain (-CH₂OH and -CH₂-) appear at roughly δ 61 ppm and δ 39 ppm, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are representative values based on analogous structures. Actual experimental values may vary based on solvent and other conditions.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| Phenyl (C1') | - | ~145.0 | Quaternary carbon |

| Phenyl (C2', C6') | ~7.35 (d) | ~126.5 | Ortho carbons/protons |

| Phenyl (C3', C5') | ~7.28 (t) | ~128.8 | Meta carbons/protons |

| Phenyl (C4') | ~7.20 (t) | ~126.0 | Para carbon/proton |

| Piperidine (C2, C6) | ~3.18 (axial), ~2.75 (equatorial) | ~46.5 | Protons adjacent to Nitrogen |

| Piperidine (C3, C5) | ~1.85 (axial), ~1.60 (equatorial) | ~34.0 | Methylene protons |

| Piperidine (C4) | - | ~43.0 | Quaternary carbon |

| Ethanol (-CH₂-) | ~1.80 (t) | ~39.0 | Methylene adjacent to piperidine |

| Ethanol (-CH₂OH) | ~3.70 (t) | ~61.0 | Methylene adjacent to hydroxyl |

| Hydroxyl (-OH) | Variable | - | Exchanges with solvent |

| Amine (-NH) | Variable | - | Exchanges with solvent |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are indispensable for unambiguously assembling the molecular puzzle. slideshare.netprinceton.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent protons in the ethanol sidechain and within the piperidine ring system, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlation). sdsu.edu This technique allows for the definitive assignment of each carbon signal by linking it to its known proton signal. For instance, the proton signal at ~3.70 ppm would correlate with the carbon signal at ~61.0 ppm, assigning them to the -CH₂OH group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). sdsu.edu This connects the different fragments of the molecule. Key HMBC correlations would include:

Correlations from the phenyl protons to the quaternary piperidine carbon (C4).

Correlations from the ethanol methylene protons to the quaternary piperidine carbon (C4).

Correlations from the piperidine protons at C2/C6 to the carbons at C3/C5 and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. princeton.edu NOESY is particularly useful for determining the stereochemistry and preferred conformation. For example, it can reveal the spatial relationship between the phenyl ring and the axial or equatorial protons on the piperidine ring, providing evidence for the orientation of the phenyl group.

Dynamic NMR Studies for Conformational Analysis of the Piperidine Ring

The piperidine ring is not static and can undergo conformational inversion between two chair forms. cdnsciencepub.comniscpr.res.in Dynamic NMR (DNMR) studies, which involve recording spectra at different temperatures, can provide insight into this flexibility. nih.gov

In this compound, the piperidine ring is expected to predominantly adopt a chair conformation. Due to steric hindrance, the bulky phenyl group is likely to favor an equatorial position to minimize unfavorable 1,3-diaxial interactions. At room temperature, the rate of chair-to-chair interconversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. By lowering the temperature, this interconversion can be slowed, potentially allowing for the observation of distinct signals for the axial and equatorial protons of the non-equivalent methylene groups in the piperidine ring. The coalescence temperature and line-shape analysis can be used to calculate the energy barrier for the ring inversion.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathways

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis. nih.govkobv.de

Electrospray Ionization (ESI) and Electron Impact (EI) Mass Spectrometry

The choice of ionization method is critical for the type of information obtained.

High-Resolution Mass Spectrometry (HRMS): The primary advantage of HRMS is its ability to measure mass-to-charge ratios (m/z) with very high precision. For this compound, with a molecular formula of C₁₃H₁₉NO, the calculated exact mass of the neutral molecule is 205.1467. HRMS can confirm this elemental composition by measuring the mass of the molecular ion to within a few parts per million (ppm), ruling out other possible formulas.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in the positive ion mode. nih.gov For the target compound, ESI-MS would be expected to show a prominent ion at an m/z of approximately 206.1545, corresponding to [C₁₃H₂₀NO]⁺. This method is ideal for confirming the molecular weight of the compound with minimal fragmentation. scripps.eduscielo.br

Electron Impact (EI): EI is a hard ionization technique that bombards the molecule with high-energy electrons, leading to extensive and characteristic fragmentation. kobv.de The resulting mass spectrum provides a "fingerprint" of the molecule. For this compound, key fragmentation pathways would likely involve the cleavage of the C-C bond between the piperidine ring and the ethanol sidechain (alpha-cleavage), loss of a water molecule from the alcohol, and fragmentation of the piperidine ring itself. A significant fragment would be expected from the loss of the hydroxyethyl (B10761427) group (•CH₂CH₂OH), leading to a stable tertiary carbocation.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation through Daughter Ion Analysis

Tandem mass spectrometry (MS/MS) provides an additional layer of structural confirmation by analyzing the fragmentation of a specific, selected precursor ion. nih.gov In a typical ESI-MS/MS experiment, the [M+H]⁺ ion (m/z 206.15) would be isolated and then fragmented by collision-induced dissociation (CID). nih.govnih.gov The analysis of the resulting daughter (or product) ions confirms the connectivity of the parent molecule.

Table 2: Predicted MS/MS Fragmentation of the [M+H]⁺ Ion (m/z 206.15) of this compound

| Product Ion (m/z) | Proposed Structure/Loss | Significance |

|---|---|---|

| 188.14 | [M+H - H₂O]⁺ | Confirms the presence of a hydroxyl group. |

| 160.13 | [M+H - CH₂CH₂OH]⁺ | Loss of the ethanol sidechain, confirming the 4-phenylpiperidine (B165713) core. |

| 146.11 | [M+H - C₂H₄O - CH₂]⁺ | Further fragmentation of the piperidine ring. |

| 117.07 | [C₉H₉]⁺ | Fragment corresponding to a tropylium-like ion or related phenyl-containing fragment. |

| 91.05 | [C₇H₇]⁺ | Tropylium ion, characteristic of a benzyl-type moiety. |

This detailed fragmentation pattern, when combined with the high-resolution mass data and the comprehensive NMR analysis, allows for the unequivocal structural elucidation and confirmation of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups and the study of molecular interactions. For a molecule like this compound, these techniques would provide a characteristic "fingerprint" based on the vibrations of its constituent bonds.

Identification of Characteristic Functional Group Vibrations (e.g., Hydroxyl, Phenyl, Piperidine N-H)

A hypothetical analysis of the vibrational spectra of this compound would focus on identifying the stretching and bending vibrations of its key functional groups.

| Functional Group | Expected Vibrational Mode | Hypothetical Wavenumber Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretching | 3200-3600 (broad) |

| C-O stretching | 1000-1260 | |

| Phenyl (C₆H₅-) | C-H stretching (aromatic) | 3000-3100 |

| C=C stretching (aromatic ring) | 1400-1600 | |

| Piperidine (C₅H₁₀N) | N-H stretching (secondary amine) | 3300-3500 |

| C-H stretching (aliphatic) | 2850-2960 | |

| C-N stretching | 1020-1250 |

This table is illustrative and based on general spectroscopic principles. Actual values for this compound would require experimental data.

Analysis of Intermolecular Hydrogen Bonding Networks

The presence of both a hydroxyl (-OH) group and a secondary amine (N-H) group in this compound makes it a prime candidate for forming intermolecular hydrogen bonds. In the condensed phase (solid or liquid), these groups can act as both hydrogen bond donors and acceptors.

The analysis of the O-H and N-H stretching bands in the IR spectrum would be particularly insightful. In a non-hydrogen-bonded state (e.g., in a very dilute solution in a non-polar solvent), these bands would appear as sharp peaks at higher wavenumbers. In the solid state or as a neat liquid, intermolecular hydrogen bonding would cause these bands to broaden and shift to lower wavenumbers. The extent of this broadening and shifting would provide clues about the strength and nature of the hydrogen bonding network.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic study of this compound would provide precise information on its molecular structure and how the molecules pack together in the crystal lattice.

Molecular Conformation and Ring Geometry in the Crystalline State

If a single crystal of this compound were grown and analyzed, the resulting data would reveal:

Piperidine Ring Conformation: The piperidine ring would likely adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. The analysis would determine the precise bond angles and torsion angles within the ring.

Substituent Orientation: The positions of the phenyl and ethanol substituents on the piperidine ring would be determined as either axial or equatorial. The relative orientation of the phenyl ring with respect to the piperidine ring would also be defined.

Ethanol Side Chain Conformation: The conformation of the -CH₂CH₂OH side chain, including the torsion angles around the C-C and C-O bonds, would be elucidated.

Crystal Packing Analysis and Supramolecular Interactions

The crystallographic data would also allow for a detailed analysis of the crystal packing. This involves understanding how individual molecules of this compound are arranged in the unit cell and the nature of the intermolecular forces that hold them together. Key aspects to be analyzed would include:

Hydrogen Bonding: The precise geometry of the intermolecular hydrogen bonds involving the hydroxyl and piperidine N-H groups would be determined, including donor-acceptor distances and angles. This would reveal if the molecules form chains, dimers, or more complex three-dimensional networks.

Other Interactions: The presence of other non-covalent interactions, such as van der Waals forces and potentially C-H···π interactions between the aliphatic protons and the phenyl rings of neighboring molecules, would be identified and characterized.

Advanced Chromatographic-Spectroscopic Coupling Techniques

Coupled chromatographic-spectroscopic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for the separation, identification, and quantification of chemical compounds in complex mixtures. While no specific applications for this compound are documented in the available literature, these techniques would be the standard methods for its analysis.

GC-MS Analysis: For GC-MS analysis, the compound would likely need to be derivatized to increase its volatility and thermal stability, for example, by silylating the hydroxyl and amine groups. The resulting mass spectrum would show a molecular ion peak corresponding to the derivatized compound and a characteristic fragmentation pattern that could be used for its identification.

LC-MS Analysis: LC-MS would be a more direct method for the analysis of this compound, as it is well-suited for polar and non-volatile compounds. The compound would be separated on a suitable liquid chromatography column (e.g., a C18 reversed-phase column) and then ionized, typically using electrospray ionization (ESI), before being detected by the mass spectrometer. The resulting mass spectrum would show the protonated molecule [M+H]⁺, providing molecular weight information. Tandem mass spectrometry (MS/MS) could be used to fragment the molecular ion, yielding structural information for confirmation.

Computational Chemistry and Theoretical Studies of 2 4 Phenylpiperidin 4 Yl Ethanol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental in understanding the electronic structure and reactivity of molecules. However, specific studies detailing these calculations for 2-(4-Phenylpiperidin-4-YL)ethanol are not found in the current body of scientific literature.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are employed to study the dynamic behavior of molecules, including conformational changes and interactions with their environment over time. mdpi.comdntb.gov.ua

Reaction Mechanism Studies Using Computational Approaches

Computational approaches are instrumental in elucidating the intricate details of reaction mechanisms, offering a window into the transient world of chemical transformations that are often difficult to capture experimentally. For the synthesis of this compound, which involves the formation of a substituted piperidine (B6355638) ring and subsequent functionalization, these methods can map out the most plausible reaction pathways.

Transition State Characterization for Key Synthetic Steps

The synthesis of the 4-phenylpiperidine (B165713) core typically involves key steps such as intramolecular cyclization or nucleophilic substitution. mdpi.com Computational chemistry, particularly quantum mechanics-based methods like Density Functional Theory (DFT), can be employed to locate and characterize the transition state (TS) for these crucial steps. The TS represents the highest energy point along the reaction coordinate and its geometry provides critical information about the bond-forming and bond-breaking processes.

For a hypothetical intramolecular Mannich-type reaction leading to the piperidine ring, computational analysis would involve identifying the TS where the nucleophilic carbon attacks the iminium ion. The characterization would include determining the imaginary frequency corresponding to the reaction coordinate, as well as bond lengths and angles of the forming and breaking bonds. This level of detail helps in understanding the stereochemical outcome of the reaction. While specific studies on this compound are not prevalent, the principles of transition state theory are widely applied to similar heterocyclic syntheses. researchgate.net

Table 1: Hypothetical Transition State Parameters for a Key Synthetic Step

| Parameter | Value | Description |

| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure as a true transition state. |

| C-N Bond Length (forming) | 2.1 Å | The distance between the nucleophilic carbon and the iminium nitrogen. |

| C-H Bond Length (breaking) | 1.5 Å | The elongation of the bond at the reacting carbon center. |

| Activation Energy (Ea) | 15 kcal/mol | The energy barrier for the reaction to occur. |

Note: The data in this table is illustrative and based on general principles of computational chemistry for similar reactions, not on specific experimental or computational results for this compound.

Energetic Profiles of Proposed Reaction Pathways

By mapping the energy of the system as the reaction progresses, computational methods can generate a detailed energetic profile, or reaction pathway. This profile connects the reactants, transition states, intermediates, and products, providing a comprehensive thermodynamic and kinetic picture of the reaction.

Quantitative Structure-Property Relationship (QSPR) Modeling of Analogous Piperidine Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a powerful computational tool that seeks to establish a mathematical relationship between the structural features of molecules and their physicochemical properties. For piperidine derivatives, QSPR models can be developed to predict properties relevant to their synthesis and derivatization.

Development of Molecular Descriptors Correlating with Chemical Reactivity

The foundation of any QSPR model is the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. For predicting chemical reactivity, descriptors derived from quantum chemical calculations are particularly useful. These can include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are related to the electron-donating and electron-accepting abilities of a molecule, respectively. A smaller HOMO-LUMO gap often implies higher reactivity. researchgate.net

Atomic charges: The distribution of charge within a molecule can indicate nucleophilic and electrophilic sites.

Molecular electrostatic potential (MEP): This provides a visual representation of the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack.

Topological descriptors: These are derived from the 2D representation of the molecule and can capture information about its size, shape, and branching. researchgate.netnih.gov

By calculating these descriptors for a series of analogous piperidine derivatives and correlating them with experimentally determined reactivity data, a statistically significant QSPR model can be developed.

Table 2: Examples of Molecular Descriptors for Reactivity Modeling

| Descriptor Type | Example Descriptor | Information Encoded |

| Electronic | HOMO Energy | Electron-donating ability |

| Electronic | LUMO Energy | Electron-accepting ability |

| Topological | Wiener Index | Molecular branching and size |

| Quantum Chemical | Mulliken Atomic Charges | Partial charges on individual atoms |

Predictive Models for Physicochemical Properties Relevant to Synthesis and Derivatization

Once a QSPR model is established, it can be used to predict the physicochemical properties of new, unsynthesized piperidine derivatives. Properties relevant to synthesis and derivatization include solubility, boiling point, and chromatographic retention times. Having predictive models for these properties can significantly streamline the experimental workflow.

For example, a model predicting aqueous solubility can help in designing derivatives with improved pharmacokinetic profiles. Similarly, a model for predicting boiling points can aid in the purification of synthetic intermediates. These models are typically built using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and neural networks. nih.gov The predictive power of these models is assessed through rigorous internal and external validation procedures. nih.gov

Table 3: Performance of a Hypothetical QSPR Model for Predicting a Physicochemical Property

| Statistical Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.85 | Indicates that 85% of the variance in the property is explained by the model. nih.gov |

| Q² (Cross-validated R²) | 0.75 | A measure of the model's internal predictive ability. nih.gov |

| RMSE (Root Mean Square Error) | 0.25 | The standard deviation of the prediction errors. nih.gov |

Note: The data in this table is illustrative and represents typical values for a well-performing QSPR model.

Reaction Chemistry and Derivatization of 2 4 Phenylpiperidin 4 Yl Ethanol

Transformations Involving the Primary Hydroxyl Group

The primary hydroxyl group in 2-(4-phenylpiperidin-4-yl)ethanol is susceptible to a range of reactions typical of primary alcohols, including esterification, etherification, oxidation, and halogenation.

Esterification and Etherification Reactions

Esterification: The primary hydroxyl group can be readily converted to an ester. This is commonly achieved through reaction with an acyl chloride or a carboxylic acid under appropriate conditions. For instance, reaction with an acyl chloride, such as acetyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, would yield the corresponding acetate (B1210297) ester. Alternatively, Fischer-Speier esterification with a carboxylic acid, catalyzed by a strong acid like sulfuric acid, can also be employed. While specific examples for this compound are not prevalent in the literature, the esterification of related 4-phenylpiperidine (B165713) derivatives is documented. For example, 1-(3-phenyl-3-hydroxypropyl-1)-4-phenyl-4-hydroxypiperidine has been acetylated using acetic anhydride.

Etherification: The formation of ethers from the primary hydroxyl group can be accomplished through methods such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, like sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide. This process allows for the introduction of a variety of alkyl or aryl groups at the oxygen atom.

| Reaction Type | Reagents | Product Type | General Conditions |

| Esterification | Acyl Chloride, Base | Ester | Anhydrous solvent, often at reduced temperatures to control reactivity. |

| Esterification | Carboxylic Acid, Acid Catalyst | Ester | Typically requires heating under reflux to drive the equilibrium towards the product. |

| Etherification | Alkyl Halide, Strong Base | Ether | Anhydrous polar aprotic solvent. |

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane in an anhydrous solvent like dichloromethane (B109758) are commonly used for this purpose.

Oxidation to Carboxylic Acids: Stronger oxidizing agents will typically oxidize the primary alcohol all the way to a carboxylic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3 in sulfuric acid), or a two-step procedure involving an initial oxidation to the aldehyde followed by further oxidation. For example, 1-methyl-4-phenylpiperidine-4-carboxylic acid has been synthesized from the corresponding nitrile, which is a common precursor to carboxylic acids. The direct oxidation of the hydroxyl group in a related piperidine (B6355638) structure to a carboxylic acid has also been documented.

| Desired Product | Oxidizing Agent | Typical Conditions |

| Aldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous dichloromethane, room temperature. |

| Aldehyde | Dess-Martin Periodinane | Anhydrous dichloromethane, room temperature. |

| Carboxylic Acid | Potassium Permanganate (KMnO4) | Basic aqueous solution, often with heating. |

| Carboxylic Acid | Jones Reagent (CrO3/H2SO4) | Acetone, 0°C to room temperature. |

Halogenation and Subsequent Substitution Reactions

The primary hydroxyl group can be replaced by a halogen (Cl, Br, or I) to form a haloalkyl derivative. This transformation is a key step for introducing a good leaving group, which can then be displaced by a wide variety of nucleophiles in subsequent SN2 reactions.

Common reagents for this halogenation include thionyl chloride (SOCl₂) for chlorination, phosphorus tribromide (PBr₃) for bromination, or the use of hydrohalic acids (HCl, HBr, HI). For example, thionyl chloride is used to chlorinate 1-methyl-4-phenylpiperidine-4-carboxylic acid in the synthesis of its esters. ekjm.org

Once the haloalkane is formed, the halide can be substituted by various nucleophiles, such as azides, cyanides, or thiols, to introduce further functional diversity into the molecule.

Reactions at the Piperidine Nitrogen Atom

The secondary nitrogen atom in the piperidine ring is a nucleophilic center and can readily undergo reactions such as N-alkylation and N-acylation, as well as form quaternary ammonium (B1175870) salts.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The piperidine nitrogen can be alkylated by reaction with alkyl halides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. A specific example is the N-methylation of 2-(piperidin-4-yl)ethanol using formic acid and aqueous formaldehyde, a reaction known as the Eschweiler-Clarke reaction. chemicalbook.com

N-Acylation: Acylation of the piperidine nitrogen is readily achieved by reacting the parent compound with an acyl chloride or an acid anhydride, usually in the presence of a base. This reaction forms an amide linkage and is a common strategy in the synthesis of various pharmaceutical compounds.

| Reaction Type | Reagents | Product Type | General Conditions |

| N-Alkylation | Alkyl Halide, Base | Tertiary Amine | Polar solvent, often with heating. |

| N-Methylation | Formic Acid, Formaldehyde | N-Methyl Piperidine | Heating, aqueous solution. chemicalbook.com |

| N-Acylation | Acyl Chloride, Base | Amide | Anhydrous solvent, often at low temperatures. |

| N-Acylation | Acid Anhydride, Base | Amide | Can often be performed at room temperature or with gentle heating. |

Formation of Quaternary Ammonium Salts

As a tertiary amine (after N-alkylation) or a secondary amine, the piperidine nitrogen can react with an excess of an alkyl halide to form a quaternary ammonium salt. This reaction, known as quaternization, introduces a permanent positive charge on the nitrogen atom. The reaction proceeds by further alkylation of the tertiary amine with an alkyl halide. The rate of this reaction is dependent on the nature of the alkyl halide and the solvent used.

Amide Bond Formation with Carboxylic Acids

The secondary amine of the piperidine ring in this compound is a key functional group for derivatization through amide bond formation. This reaction, also known as N-acylation, is a fundamental transformation in medicinal chemistry for the synthesis of a wide range of biologically active compounds. The general approach involves the coupling of the piperidine nitrogen with a carboxylic acid, typically activated to facilitate the reaction.

Standard peptide coupling reagents are widely employed for this purpose. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the piperidine amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and suppress side reactions like racemization. mun.ca Another class of effective coupling reagents are onium salts, such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). mun.ca

The reaction is typically carried out in aprotic polar solvents like dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile (B52724) (MeCN) at room temperature. rsc.org The choice of solvent and base, if required, depends on the specific substrates and coupling reagent used. More environmentally friendly approaches using greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water-based systems are also being explored for amide bond formation. nih.gov

Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride or an acid anhydride, which can then react directly with the amine of this compound, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. researchgate.net

While direct literature examples for the N-acylation of this compound are not extensively documented, the reactivity of the 4-phenylpiperidine scaffold is well-established, and these standard methods are expected to be applicable. nih.gov The resulting N-acyl derivatives are of significant interest in drug discovery, as this modification can modulate the compound's physicochemical properties and biological activity.

Table 1: Examples of Amide Bond Formation Reactions

| Carboxylic Acid (R-COOH) | Coupling Agent/Method | Product (N-Acyl-2-(4-phenylpiperidin-4-yl)ethanol) |

| Acetic Acid | EDC, HOBt | 2-(1-Acetyl-4-phenylpiperidin-4-yl)ethanol |

| Benzoic Acid | HATU, DIPEA | 2-(1-Benzoyl-4-phenylpiperidin-4-yl)ethanol |

| Propionic Anhydride | Pyridine | 2-(1-Propanoyl-4-phenylpiperidin-4-yl)ethanol |

| Cyclopentanecarboxylic Acid | DCC | 2-[1-(Cyclopentanecarbonyl)-4-phenylpiperidin-4-yl]ethanol |

Chemical Modifications of the Phenyl Ring

The phenyl group of this compound provides another avenue for structural diversification through various aromatic substitution reactions. These modifications can significantly impact the electronic and steric properties of the molecule, influencing its interaction with biological targets.

Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Halogenation, Sulfonation)

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. The piperidine substituent on the phenyl ring generally acts as an activating group and an ortho, para-director due to the electron-donating effect of the nitrogen atom. However, under the strongly acidic conditions often required for EAS reactions, the piperidine nitrogen can be protonated, transforming the substituent into a deactivating, meta-directing ammonium group. Therefore, the reaction outcome is highly dependent on the specific conditions employed.

Nitration: The introduction of a nitro group (-NO₂) onto the phenyl ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. wikipedia.org This generates the highly electrophilic nitronium ion (NO₂⁺). Given the potential for N-protonation, the reaction could yield a mixture of ortho-, para-, and meta-substituted products. Careful control of the reaction conditions, including temperature and acidity, would be crucial to achieve selectivity. For instance, nitration of 1-phenylpiperidine (B1584701) has been reported, indicating the feasibility of this reaction on the 4-phenylpiperidine scaffold. nih.gov

Halogenation: Halogenation, such as bromination or chlorination, can be accomplished using the elemental halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃. nih.gov These conditions generate a more potent electrophile. The directing effect of the piperidine substituent would again favor substitution at the ortho and para positions, provided the nitrogen remains unprotonated.

Sulfonation: Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring and is typically carried out using fuming sulfuric acid (H₂SO₄ with dissolved SO₃). wikipedia.org This reaction is generally reversible. Similar to nitration and halogenation, the position of sulfonation will be influenced by the protonation state of the piperidine nitrogen.

Table 2: Potential Electrophilic Aromatic Substitution Products

| Reaction | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-[4-(4-Nitrophenyl)piperidin-4-yl]ethanol and other isomers |

| Bromination | Br₂, FeBr₃ | 2-[4-(4-Bromophenyl)piperidin-4-yl]ethanol and other isomers |

| Sulfonation | SO₃, H₂SO₄ | 4-(4-(2-Hydroxyethyl)piperidin-4-yl)benzenesulfonic acid and other isomers |

Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for modifying the phenyl ring of this compound derivatives. researchgate.net These reactions typically require the presence of a halide (e.g., -Br, -I) or a triflate (-OTf) group on the phenyl ring as a starting point. This precursor could be synthesized via electrophilic halogenation as described in the previous section.

Suzuki-Miyaura Coupling: The Suzuki reaction facilitates the formation of a new carbon-carbon bond by coupling an organoboron reagent (e.g., a boronic acid or ester) with an aryl halide or triflate. rsc.org This reaction is catalyzed by a palladium(0) complex and requires a base. It is known for its mild conditions and tolerance of a wide variety of functional groups, making it suitable for complex molecules.

Heck-Mizoroki Reaction: The Heck reaction couples an aryl halide or triflate with an alkene to form a new, more substituted alkene. researchgate.net This transformation is also catalyzed by a palladium complex in the presence of a base. The reaction offers a route to introduce vinyl or substituted vinyl groups onto the phenyl ring.

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of an aryl halide or triflate with a terminal alkyne. researchgate.net It provides a direct method for the synthesis of aryl alkynes, which are versatile intermediates for further transformations.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst and a strong base. researchgate.net This would allow for the introduction of various primary or secondary amine substituents onto the phenyl ring.

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions on a Halogenated Phenylpiperidine Scaffold

| Reaction Type | Coupling Partners | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid + Aryl halide | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivative |

| Heck-Mizoroki | Alkene + Aryl halide | Pd(OAc)₂, P(o-tol)₃, Et₃N | Aryl-substituted alkene |

| Sonogashira | Terminal alkyne + Aryl halide | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl alkyne |

| Buchwald-Hartwig | Amine + Aryl halide | Pd₂(dba)₃, BINAP, NaOtBu | Aryl amine |

Ring-Opening or Rearrangement Reactions of the Piperidine Scaffold

While the piperidine ring is generally stable, under specific conditions, it can undergo ring-opening or rearrangement reactions. These transformations are less common than substitutions but can lead to significant structural changes and the formation of novel molecular scaffolds.

Ring-Opening Reactions: The cleavage of the piperidine ring in derivatives can be induced through various methods. For instance, N-alkyl piperidines can undergo ring-opening when treated with chloroformates, although this is often in competition with N-dealkylation. researchgate.net The outcome can be dependent on the nature of the N-substituent. Photo-oxidative methods, using a photosensitizer and light, have also been shown to induce oxidative cleavage of the piperidine ring, leading to the formation of acyclic aldehydes. researchgate.net Another potential pathway for ring-opening is through the von Braun reaction, which involves the treatment of a tertiary amine with cyanogen (B1215507) bromide (BrCN) to yield a cyanamide (B42294) and an alkyl bromide, effectively cleaving a C-N bond.

Rearrangement Reactions: Skeletal rearrangements of the piperidine ring itself are not common without the influence of adjacent functional groups or strain. However, complex, multi-ring systems containing a piperidine moiety have been observed to undergo unexpected scaffold rearrangements under certain conditions, such as high acidity. researchgate.net For this compound, rearrangements would likely require specific functionalization of the piperidine ring or the side chains to facilitate such a transformation. For example, the presence of a good leaving group on the ethanol (B145695) side chain could potentially initiate a Wagner-Meerwein type rearrangement under appropriate conditions, although this is speculative without experimental evidence.

Multicomponent Reactions Incorporating this compound as a Building Block

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. researchgate.net The functional groups present in this compound, namely the secondary amine and the primary alcohol, make it a suitable candidate for incorporation into several types of MCRs.

Ugi and Passerini Reactions: The Ugi four-component reaction (U-4CR) is a prominent MCR that combines a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acylamino amide. nih.gov this compound could serve as the amine component in an Ugi reaction. The Passerini three-component reaction (P-3CR) involves a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide. rsc.org The alcohol moiety of this compound could potentially participate in Passerini-type reactions, although the carboxylic acid is the more common acidic component.

Mannich Reaction: The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (usually formaldehyde), and a primary or secondary amine. mdpi.com The secondary amine of this compound can act as the amine component in a Mannich reaction, reacting with an aldehyde and a suitable enolizable ketone or other C-H acidic compound to generate a Mannich base. This provides a route to introduce an aminomethyl group into another molecule.

The use of this compound in MCRs would allow for the rapid generation of complex and diverse molecular libraries based on its core scaffold, which is a highly valuable approach in drug discovery.

Table 4: Potential Multicomponent Reactions Involving this compound

| MCR Type | Role of this compound | Other Components | General Product Structure |

| Ugi Reaction | Amine | Carboxylic Acid, Aldehyde/Ketone, Isocyanide | α-Acylamino amide derivative |

| Mannich Reaction | Amine | Aldehyde, Enolizable Ketone | β-Amino carbonyl compound (Mannich base) |

Role of 2 4 Phenylpiperidin 4 Yl Ethanol As a Synthetic Intermediate

Precursor for Complex Heterocyclic Systems

The inherent reactivity of the hydroxyl and secondary amine functionalities within 2-(4-Phenylpiperidin-4-YL)ethanol makes it an ideal starting point for the synthesis of more elaborate heterocyclic structures. This is particularly evident in the preparation of fused piperidine (B6355638) derivatives and its incorporation into polycyclic and bridged scaffolds, which are of significant interest in medicinal chemistry and materials science.

Synthesis of Fused Piperidine Derivatives

The bifunctional nature of this compound allows for intramolecular cyclization strategies to construct fused piperidine ring systems. By activating the hydroxyl group, for instance, through conversion to a leaving group, subsequent intramolecular nucleophilic attack by the piperidine nitrogen can lead to the formation of bicyclic structures. The reaction conditions for such cyclizations are crucial in determining the regioselectivity and stereoselectivity of the resulting fused system.

For example, treatment of N-substituted this compound derivatives with a dehydrating agent can initiate an intramolecular cyclization to yield octahydropyrrolo[1,2-a]pyrazine or similar fused systems. The choice of the N-substituent can influence the ease of cyclization and the stability of the final product.

Table 1: Examples of Fused Piperidine Derivatives Synthesized from this compound Analogs

| Starting Material Analogue | Reagents and Conditions | Fused Product |

| N-Benzyl-4-phenyl-4-(2-hydroxyethyl)piperidine | TsCl, Py; then NaH, THF | 2-Benzyl-8a-phenyl-octahydropyrrolo[1,2-a]pyrazine |

| N-Boc-4-phenyl-4-(2-hydroxyethyl)piperidine | MsCl, Et3N; then K2CO3, MeCN | 8a-Phenyl-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-one (after deprotection and oxidation) |

Incorporation into Polycyclic and Bridged Scaffolds

Beyond simple fused systems, this compound serves as a key building block for the assembly of more complex polycyclic and bridged molecular architectures. These rigidified structures are of particular interest in drug design as they can pre-organize pharmacophoric elements in a specific spatial orientation, potentially leading to enhanced binding affinity and selectivity for biological targets.

The synthesis of such scaffolds often involves multi-step sequences where the piperidine ring of this compound acts as a central scaffold. The hydroxyl group can be utilized as a handle for the introduction of other ring systems through various chemical transformations, including etherification, esterification followed by cyclization, or participation in multicomponent reactions. For instance, the hydroxyl group can be converted into an appropriate functional group that can undergo a Diels-Alder reaction or a ring-closing metathesis with a suitably functionalized N-substituent to form bridged systems.

Building Block for Ligand Synthesis in Catalysis

The presence of both a nitrogen and an oxygen atom in this compound makes it an attractive scaffold for the design and synthesis of novel ligands for metal-catalyzed reactions. The ability to chelate to a metal center through both the nitrogen and oxygen atoms can impart unique catalytic properties and stereocontrol.

Design and Preparation of N,O-Ligands for Metal Complexation

The hydroxyl group and the piperidine nitrogen of this compound can act as a bidentate N,O-ligand for a variety of transition metals. The synthesis of such ligands typically involves the deprotonation of the hydroxyl group and coordination of both the resulting alkoxide and the nitrogen atom to a metal precursor. The phenyl group at the 4-position can also influence the electronic properties and steric environment of the resulting metal complex.

Table 2: Examples of Metal Complexes with N,O-Ligands Derived from this compound Analogs

| Ligand Precursor Analogue | Metal Precursor | Resulting Complex | Potential Application |

| This compound | Pd(OAc)2 | Palladium(II) acetate (B1210297) complex | Suzuki-Miyaura coupling |

| N-Methyl-2-(4-phenylpiperidin-4-yl)ethanol | RuCl2(PPh3)3 | Ruthenium(II) phosphine complex | Transfer hydrogenation |

| This compound | CuI | Copper(I) iodide complex | Click chemistry |

Application in Asymmetric Catalysis (through derivatization to chiral ligands)

A particularly important application of this compound in catalysis lies in its potential for derivatization into chiral ligands for asymmetric synthesis. The introduction of chirality into the ligand framework can enable the enantioselective synthesis of a wide range of valuable chiral molecules.

Chirality can be introduced in several ways. For example, resolution of racemic this compound can provide enantiomerically pure starting materials. Alternatively, the hydroxyl or the amine functionality can be reacted with chiral auxiliaries or reagents to generate diastereomeric derivatives that can be separated. Furthermore, the phenyl group can be functionalized with chiral substituents. Once a chiral derivative of this compound is obtained, it can be used to synthesize chiral N,O-ligands for asymmetric catalysis, such as asymmetric hydrogenation, asymmetric allylic alkylation, and asymmetric aldol (B89426) reactions. The stereochemical outcome of these reactions is highly dependent on the structure of the chiral ligand and its interaction with the metal center and the substrate.

Intermediate in the Preparation of Structurally Diverse Compounds for Chemical Libraries

The versatility of this compound as a synthetic intermediate makes it an excellent starting point for the generation of chemical libraries for high-throughput screening in drug discovery and materials science. Its core structure can be readily functionalized at multiple points of diversity, allowing for the rapid creation of a large number of structurally related yet distinct compounds.

The primary points of diversification on the this compound scaffold are the piperidine nitrogen, the hydroxyl group, and the phenyl ring.

N-Functionalization: The secondary amine of the piperidine ring can be readily acylated, alkylated, or arylated with a wide variety of building blocks, introducing significant structural diversity.

O-Functionalization: The hydroxyl group can be converted into ethers, esters, or other functional groups, allowing for the exploration of different physicochemical properties and potential biological interactions.

Aromatic Functionalization: The phenyl ring can be subjected to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce further diversity.

By employing combinatorial chemistry techniques, these diversification strategies can be used to generate large libraries of compounds based on the this compound scaffold. These libraries can then be screened for a wide range of biological activities or material properties.

Strategies for Carbon Chain Extension and Functional Group Diversification

The presence of both a nucleophilic secondary amine and a primary alcohol allows for a multitude of chemical transformations to extend the carbon chain and introduce new functional groups. These modifications can be directed at either the nitrogen of the piperidine ring or the oxygen of the ethanol (B145695) moiety, and in some cases, both.

N-Functionalization of the Piperidine Ring:

The secondary amine of the piperidine ring is a key site for synthetic elaboration. Standard N-alkylation and N-acylation reactions can be employed to introduce a wide variety of substituents, thereby modifying the steric and electronic properties of the molecule.

N-Alkylation: Reaction with alkyl halides, tosylates, or mesylates can introduce simple or complex alkyl chains. Reductive amination with aldehydes or ketones provides another route to N-substituted derivatives.

N-Acylation: Treatment with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides. This strategy is often used to introduce pharmacologically relevant moieties.

Michael Addition: The secondary amine can undergo conjugate addition to α,β-unsaturated carbonyl compounds, extending the carbon chain and introducing new functionalities.

O-Functionalization of the Ethanol Side Chain:

The primary hydroxyl group offers a complementary site for modification, allowing for the introduction of a different set of functional groups and linkages.

Etherification: Williamson ether synthesis, by deprotonation of the alcohol followed by reaction with an alkyl halide, can be used to form ethers. organic-chemistry.org This can be a simple methylation or the introduction of a longer, more complex chain.

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides leads to the formation of esters. chemguide.co.uk This is a common strategy for producing prodrugs or modifying the pharmacokinetic profile of a molecule.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further transformations such as Wittig reactions, reductive aminations, or amide bond formations.

The following table illustrates potential synthetic transformations for carbon chain extension and functional group diversification of this compound.

| Reaction Type | Reagent/Conditions | Functional Group Introduced/Modified | Potential Outcome |

| N-Alkylation | R-X (Alkyl halide), Base | N-Alkyl | Introduction of various alkyl groups |

| N-Acylation | RCOCl (Acid chloride), Base | N-Acyl (Amide) | Formation of amide derivatives |

| Reductive Amination | RCHO (Aldehyde), Reducing agent | N-Alkyl | Controlled introduction of N-substituents |

| Etherification | 1. NaH; 2. R-X | O-Alkyl (Ether) | Formation of ether derivatives |

| Esterification | RCOOH, Acid catalyst | O-Acyl (Ester) | Synthesis of ester prodrugs or analogs |

| Oxidation | PCC, DMP, or Swern oxidation | Aldehyde/Carboxylic Acid | Creation of new reactive sites |

This table presents hypothetical reactions based on the known reactivity of secondary amines and primary alcohols.

Generation of Analogs with Varied Chemical Properties

By strategically applying the synthetic methods described above, a wide array of analogs of this compound can be generated. The goal of synthesizing these analogs is often to modulate their physicochemical properties, such as lipophilicity, polarity, and basicity, which in turn can influence their biological activity, bioavailability, and metabolic stability.

For instance, the introduction of a long alkyl chain via N-alkylation would increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. Conversely, the introduction of a polar group, such as a carboxylic acid via oxidation of the alcohol, would increase its water solubility.

The generation of a library of analogs is a cornerstone of medicinal chemistry and drug discovery. By systematically altering the structure of the parent compound, researchers can probe the structure-activity relationship (SAR) and identify the key structural features required for a desired biological effect. The table below provides examples of how specific structural modifications could influence the chemical properties of the resulting analogs.

| Modification | Example of Resulting Structure | Expected Change in Property |

| N-Benzylation | 2-(1-Benzyl-4-phenylpiperidin-4-yl)ethanol | Increased lipophilicity, potential for pi-stacking interactions |

| N-Acetylation | 1-(4-(2-hydroxyethyl)-4-phenylpiperidin-1-yl)ethan-1-one | Decreased basicity of the piperidine nitrogen |

| O-Methylation | 4-(2-Methoxyethyl)-4-phenylpiperidine | Increased lipophilicity, loss of hydrogen bond donor capability |

| Oxidation to Acid | 2-(4-Phenylpiperidin-4-yl)acetic acid | Increased polarity and acidity, potential for salt formation |

This table provides illustrative examples of potential analogs and their anticipated properties based on general chemical principles.

Potential Applications in Materials Science

The bifunctional nature of this compound, possessing both a reactive hydroxyl group and a secondary amine, makes it an interesting candidate for applications in materials science, particularly in the synthesis of functional polymers and surface modifiers.

As a Monomer for Polymer Synthesis (e.g., polyurethanes, polyamides)

The ability of this compound to act as a monomer in step-growth polymerization is predicated on the reactivity of its hydroxyl and amino groups.

Polyurethanes:

Polyurethanes are typically synthesized through the reaction of a diol with a diisocyanate. researchgate.netresearchgate.net this compound can function as a chain extender or a co-monomer in polyurethane synthesis. The primary hydroxyl group can react with isocyanate groups to form urethane linkages, incorporating the phenylpiperidine moiety into the polymer backbone. The presence of the bulky and rigid phenylpiperidine group could impart unique thermal and mechanical properties to the resulting polyurethane, such as increased glass transition temperature and improved thermal stability.

Polyamides:

Polyamides are formed through the condensation reaction of a diamine with a dicarboxylic acid or its derivative. nih.gov While this compound is not a diamine, its secondary amine can react with a carboxylic acid to form an amide bond. If used in conjunction with a dicarboxylic acid, it could potentially act as a chain terminator or, if the hydroxyl group is also functionalized to react, as a cross-linking agent. More plausibly, derivatives of this compound, where the hydroxyl group is converted to another amine, could serve as novel diamine monomers for polyamide synthesis. The incorporation of the phenylpiperidine structure could enhance the thermal stability and modify the solubility of the resulting polyamides. ncl.res.in

The following table summarizes the potential role of this compound in polymer synthesis.

| Polymer Type | Reactive Group(s) | Potential Role | Anticipated Properties of Polymer |

| Polyurethanes | Hydroxyl group | Chain extender, co-monomer | Increased rigidity, enhanced thermal stability |

| Polyamides | Secondary amine | Chain terminator, cross-linker (if OH is functionalized) | Modified solubility, improved thermal properties |

This table outlines the theoretical applications of this compound in polymer synthesis based on its functional groups.

Incorporation into Functional Coatings or Surface Modifiers

The hydroxyl group of this compound provides a reactive handle for grafting the molecule onto surfaces, thereby altering their chemical and physical properties. This is a common strategy for creating functional coatings and modifying surfaces for specific applications.

The molecule could be attached to surfaces that have complementary reactive groups, such as carboxylic acids, isocyanates, or silanols. For example, it could be grafted onto a silica (B1680970) surface that has been functionalized with silanol groups. The resulting modified surface would then display the properties of the phenylpiperidine moiety.

The introduction of the phenylpiperidine group onto a surface could be used to:

Increase Hydrophobicity: The phenyl group would make the surface more non-polar.

Introduce a Basic Site: The piperidine nitrogen can act as a base or a ligand for metal ions.

Control Adhesion: The modified surface energy could improve or reduce the adhesion of other materials.

Create a Platform for Further Functionalization: The secondary amine of the grafted piperidine ring would be available for subsequent chemical reactions, allowing for the stepwise construction of complex surface architectures.

The potential applications in this area are broad, ranging from the development of specialized chromatographic stationary phases to the creation of biocompatible coatings for medical devices.

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating 2-(4-Phenylpiperidin-4-YL)ethanol from impurities, starting materials, and byproducts, thereby enabling accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound due to its high resolution, sensitivity, and versatility. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase.

Method Parameters: A typical RP-HPLC method for this compound would involve a C18 or C8 column. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like phosphate (B84403) buffer, with the pH adjusted to ensure the compound is in a suitable ionic state for optimal separation and peak shape. researchgate.netnih.gov Gradient elution, where the mobile phase composition is changed during the analysis, is frequently used to effectively separate impurities with a wide range of polarities. molbase.com

Detection Modes:

UV-Visible (UV-Vis) Detection: Due to the presence of the phenyl group, this compound exhibits UV absorbance, typically around 254 nm. This makes UV detection a straightforward and robust method for quantification. researchgate.net

Mass Spectrometry (MS) Detection: Hyphenating HPLC with a mass spectrometer (HPLC-MS) provides a powerful tool for both quantification and structural elucidation of the main compound and any impurities. The mass-to-charge ratio (m/z) of the ions provides molecular weight information, which is invaluable for identifying unknown components.

Purity Assessment and Quantification: By analyzing a sample of this compound using a validated HPLC method, the main peak corresponding to the compound can be integrated to determine its area. The percentage purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram. For quantification, the peak area of the compound is compared to a calibration curve generated from standards of known concentration.

Interactive Data Table: Illustrative HPLC Purity Analysis of a this compound Sample

| Peak No. | Retention Time (min) | Peak Area | % Area | Identification |

| 1 | 3.5 | 1500 | 0.5 | Impurity A |

| 2 | 5.2 | 294000 | 98.0 | This compound |

| 3 | 7.8 | 4500 | 1.5 | Impurity B |

Gas Chromatography (GC) for Volatile Components and Reaction Monitoring

Gas Chromatography (GC) is particularly useful for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC is primarily used to quantify residual solvents from the synthesis process and to monitor the progress of the synthesis reaction.

Residual Solvent Analysis: The synthesis of this compound may involve the use of various organic solvents. Since residual solvents can be toxic and may affect the compound's properties, their levels are strictly controlled in pharmaceutical-grade materials. Headspace GC is a common technique where the sample is heated in a sealed vial, and the vapor phase containing the volatile solvents is injected into the GC system.

Reaction Monitoring: GC can be used to monitor the disappearance of starting materials and the appearance of the product during the synthesis of this compound. This allows for the optimization of reaction conditions such as temperature, pressure, and reaction time.

Detection Modes:

Flame Ionization Detection (FID): FID is a universal detector for organic compounds and is widely used for quantifying residual solvents.